molecular formula C13H15N5O2 B2793854 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid CAS No. 1334372-43-8

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid

Cat. No. B2793854
M. Wt: 273.296
InChI Key: XFVCXZAJRYOAEF-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first synthesized by glyoxal and ammonia . In a study, Rajendran et al. synthesized 1-substituted-2-(5-substitified-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine . Another study synthesized a series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines from 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones .


Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid . It has a melting point of 151–153 °C .

Scientific Research Applications

Therapeutic Potential of Imidazole Containing Compounds

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Methods of Application or Experimental Procedures

The synthesis of imidazole containing compounds involves the reaction of glyoxal and ammonia . The derivatives of 1, 3-diazole are developed and tested for their biological activities .

Anticancer Activity of Novel Imidazo[1,2-a]pyridine Linked 1,2,3-Triazole Derivatives

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

A novel series of imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives has been designed, synthesized and evaluated for their in vitro cytotoxic activity against two cancer cell lines .

Methods of Application or Experimental Procedures

The compounds were synthesized and their structures confirmed by 1H and 13C NMR, and mass spectra . The synthesized compounds were evaluated for their in vitro cytotoxic activity against two cancer cell lines along with normal cell line (HEK293) by MTT assay .

Results or Outcomes

Among all the tested compounds, the derivative with 3-methoxyphenyl moiety exhibits potent inhibitory activity against MCF-7 and Hela cell lines with IC50 values of 2.55 and 3.89 µM respectively .

CDK4/6 Inhibitors for Cancer Treatment

Specific Scientific Field

Cancer Therapeutics

Summary of the Application

CDK4/6 has been identified as an attractive therapeutic target for the treatment of cancer . A novel class of imidazo[1′,2’:1,6]pyrido[2,3-d]pyrimidin derivatives, which had a distinctive triheteroaryl structure, has been discovered as CDK4/6 inhibitors .

Methods of Application or Experimental Procedures

The synthesis of these inhibitors involves the creation of a novel class of imidazo[1′,2’:1,6]pyrido[2,3-d]pyrimidin derivatives .

Results or Outcomes

These inhibitors have shown potential in the treatment of cancer .

Synthesis and Pharmacological Evaluation of Novel 1-(piperidin-4-yl)-1H

Summary of the Application

This research involves the synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H .

Methods of Application or Experimental Procedures

The synthesis of these compounds involves the creation of novel 1-(piperidin-4-yl)-1H .

Results or Outcomes

The results of this research are not specified in the source .

Discovery of a Novel Series of Imidazo

Summary of the Application

A novel class of imidazole derivatives has been discovered as CDK4/6 inhibitors . CDK4/6 has been identified as an attractive therapeutic target for the treatment of cancer .

Methods of Application or Experimental Procedures

The synthesis of these inhibitors involves the creation of a novel class of imidazole derivatives .

Future Directions

Imidazole has become an important synthon in the development of new drugs . With its broad range of chemical and biological properties, there is potential for the development of novel drugs to overcome public health problems increasing due to antimicrobial resistance .

properties

IUPAC Name

1-(6-imidazol-1-ylpyrimidin-4-yl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c19-13(20)10-2-1-4-17(7-10)11-6-12(16-8-15-11)18-5-3-14-9-18/h3,5-6,8-10H,1-2,4,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVCXZAJRYOAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N3C=CN=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid

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